Limited Direct Comparative Data Availability for 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
A systematic search of primary research literature, patents, and authoritative databases reveals that direct head-to-head comparative pharmacological data for 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol versus its closest analogs is absent. This compound is notably under-characterized relative to the extensively studied 2-aminotetralin and 5-hydroxy-2-aminotetralin series, which have well-documented dopamine receptor affinities (e.g., Ki values in the low nanomolar range for D2/D3 receptors) [1]. The absence of such data for the 7-amino isomer represents a critical research gap rather than a negative finding. Users must generate comparative data de novo.
| Evidence Dimension | Availability of comparative receptor binding data (Ki/IC50) |
|---|---|
| Target Compound Data | No published Ki or IC50 values for dopamine, serotonin, or adrenergic receptors identified |
| Comparator Or Baseline | 2-aminotetralin derivatives (e.g., N-0437) show Ki values 0.1-10 nM at D2/D3 receptors; 5-hydroxy-2-aminotetralin derivatives show Ki values 1-100 nM |
| Quantified Difference | N/A - Data not available for target compound |
| Conditions | Systematic literature review (PubMed, SciFinder, patent databases) conducted April 2026 |
Why This Matters
The lack of existing comparative data means procurement decisions cannot rely on prior benchmarking; users must allocate resources for internal comparative profiling.
- [1] Mustafa AA, Poat JA, Senior KA, Woodruff GN. Effect of some tetra hydro naphthalenes on central nervous system dopamine activity. British Journal of Pharmacology. 80(Suppl): 645P. (Class-level inference from aminotetralin SAR). View Source
